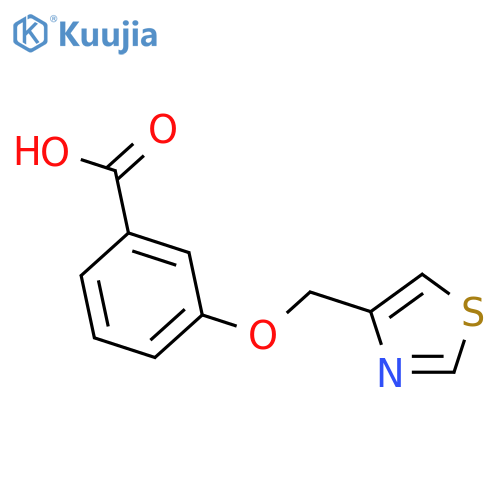

Cas no 874623-35-5 (3-(1,3-thiazol-4-ylmethoxy)benzoic acid)

874623-35-5 structure

商品名:3-(1,3-thiazol-4-ylmethoxy)benzoic acid

CAS番号:874623-35-5

MF:C11H9NO3S

メガワット:235.259061574936

MDL:MFCD07692304

CID:3109036

PubChem ID:7131861

3-(1,3-thiazol-4-ylmethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-thiazol-4-ylmethoxy)benzoic acid

-

- MDL: MFCD07692304

3-(1,3-thiazol-4-ylmethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23479-0.05g |

3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |

874623-35-5 | 95.0% | 0.05g |

$66.0 | 2025-02-20 | |

| Enamine | EN300-23479-0.5g |

3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |

874623-35-5 | 95.0% | 0.5g |

$271.0 | 2025-02-20 | |

| Enamine | EN300-23479-2.5g |

3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |

874623-35-5 | 95.0% | 2.5g |

$726.0 | 2025-02-20 | |

| TRC | B704558-25mg |

3-(1,3-Thiazol-4-ylmethoxy)benzoic Acid |

874623-35-5 | 25mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | EN300-23479-5.0g |

3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |

874623-35-5 | 95.0% | 5.0g |

$1075.0 | 2025-02-20 | |

| Enamine | EN300-23479-1g |

3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |

874623-35-5 | 95% | 1g |

$371.0 | 2023-09-15 | |

| A2B Chem LLC | AV32286-500mg |

3-(1,3-thiazol-4-ylmethoxy)benzoic acid |

874623-35-5 | 95% | 500mg |

$321.00 | 2024-04-19 | |

| A2B Chem LLC | AV32286-2.5g |

3-(1,3-thiazol-4-ylmethoxy)benzoic acid |

874623-35-5 | 95% | 2.5g |

$800.00 | 2024-04-19 | |

| 1PlusChem | 1P019PWE-50mg |

3-(1,3-thiazol-4-ylmethoxy)benzoic acid |

874623-35-5 | 95% | 50mg |

$134.00 | 2025-03-03 | |

| A2B Chem LLC | AV32286-1g |

3-(1,3-thiazol-4-ylmethoxy)benzoic acid |

874623-35-5 | 95% | 1g |

$426.00 | 2024-04-19 |

3-(1,3-thiazol-4-ylmethoxy)benzoic acid 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

874623-35-5 (3-(1,3-thiazol-4-ylmethoxy)benzoic acid) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬